molecular formula C7H12F3NO3 B1382602 5-Aminopentan-2-one 2,2,2-trifluoroacetate CAS No. 1803597-05-8

5-Aminopentan-2-one 2,2,2-trifluoroacetate

Cat. No. B1382602
M. Wt: 215.17 g/mol
InChI Key: NFCPMCYJTBCULO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Aminopentan-2-one 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C7H12F3NO3 . It has a molecular weight of 215.17 .


Molecular Structure Analysis

The InChI code for 5-Aminopentan-2-one 2,2,2-trifluoroacetate is 1S/C5H11NO.C2HF3O2/c1-5(7)3-2-4-6;3-2(4,5)1(6)7/h2-4,6H2,1H3;(H,6,7) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-Aminopentan-2-one 2,2,2-trifluoroacetate is a liquid at room temperature . The boiling point and other physical properties are not specified .

Scientific Research Applications

  • Enhancement of Electrophilicity in Organic Synthesis : A study by Nuhant et al. (2009) highlighted the use of trifluoroacetic anhydride in increasing the electrophilicity of aminopentadienals, leading to the formation of heterocyclic amines. This process is integral in synthesizing compounds related to protoemetine and dihydrocorynantheal (Nuhant et al., 2009).

  • Selective Acylation in Organic Chemistry : Research by Yoshida et al. (2012) demonstrated the selective acylation of 2-aminopentane-1,5-diol derivatives via organocatalysis. This process is significant for achieving chemoselective introduction of acyl groups in the presence of primary hydroxy groups (Yoshida et al., 2012).

  • Synthesis of Functionalized Lactones : Grayson and Roycroft (1993) explored the acid-catalyzed intramolecular reactions of 5-(tetrahydro 2-furyl)pentanoic trifluoroacetic anhydride, leading to the efficient synthesis of functionalized ten-membered lactones. This has implications in the development of new compounds and materials (Grayson & Roycroft, 1993).

  • Preparation of Amino Acids : Shimohigashi et al. (1976) detailed the preparation of L-2-Amino-5-arylpentanoic Acids, which are constituent amino acids in AM-toxins. This research is crucial in understanding the biosynthesis and properties of these toxins (Shimohigashi et al., 1976).

  • Inhibition of Nitric Oxide Synthases : A study by Ulhaq et al. (1998) focused on S-2-Amino-5-azolylpentanoic acids related to L-ornithine as inhibitors of nitric oxide synthases (NOS). This research contributes to the understanding of NOS inhibitors and their potential therapeutic applications (Ulhaq et al., 1998).

  • Internal Standard for Metabolic Profiling : Alum et al. (2008) investigated the use of 4,4-Dimethyl-4-silapentane-1-ammonium trifluoroacetate (DSA) as a universal internal standard for NMR-based metabolic profiling studies of biofluids. This is particularly relevant in biomarker discovery for disease and drug studies (Alum et al., 2008).

  • Biocatalytic Synthesis of Chiral Amino Alcohols : Smith et al. (2010) described a multidisciplinary approach to the biocatalytic synthesis of chiral amino alcohols, specifically (2S,3S)-2-aminopentane-1,3-diol. This method is more environmentally friendly and efficient compared to traditional chemical routes (Smith et al., 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-aminopentan-2-one;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.C2HF3O2/c1-5(7)3-2-4-6;3-2(4,5)1(6)7/h2-4,6H2,1H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCPMCYJTBCULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminopentan-2-one 2,2,2-trifluoroacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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